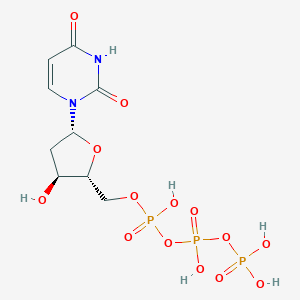
Deoxyuridine triphosphate
Descripción general
Descripción
Desoxiuridina-5’-Trifosfato es un nucleótido de pirimidina que desempeña un papel crucial en el metabolismo de los nucleótidos. Es un precursor en la síntesis de nucleótidos de timidina, que son esenciales para la replicación y reparación del ADN. Este compuesto es particularmente significativo en el contexto de los procesos celulares que implican la síntesis y reparación del ADN, lo que lo convierte en un componente vital tanto en la función celular normal como en diversas aplicaciones de investigación .
Mecanismo De Acción
Desoxiuridina-5’-Trifosfato ejerce sus efectos principalmente a través de su papel en el metabolismo de los nucleótidos. Es hidrolizado por desoxiuridina-5’-trifosfato nucleotidohidrolasa para producir desoxiuridina monofosfato, que luego se utiliza en la síntesis de nucleótidos de timidina. Este proceso es crucial para mantener la integridad del ADN durante la replicación y reparación .
Compuestos Similares:
Deoxycytidine-5’-Triphosphate: Otro nucleótido de pirimidina involucrado en la síntesis de ADN.
Thymidine-5’-Triphosphate: Involucrado directamente en la síntesis de ADN como bloque de construcción.
Deoxyadenosine-5’-Triphosphate: Un nucleótido de purina que desempeña un papel similar en la síntesis de ADN.
Unicidad: Desoxiuridina-5’-Trifosfato es único en su papel como precursor de los nucleótidos de timidina. A diferencia de otros nucleótidos, está específicamente involucrado en la vía que previene la incorporación errónea de uracilo en el ADN, manteniendo así la integridad del ADN .
Análisis Bioquímico
Biochemical Properties
In biochemical reactions, 2’-Deoxyuridine 5’-triphosphate interacts with several enzymes and proteins. For instance, it is known to interact with the enzyme dUTPase, which converts 2’-Deoxyuridine 5’-triphosphate to dUMP and inorganic pyrophosphate . This interaction is vital for preventing the incorporation of dUTP and subsequent inhibition of DNA synthesis by family B DNA polymerases .
Cellular Effects
2’-Deoxyuridine 5’-triphosphate has a profound effect on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been found to limit the efficiency of PCRs carried out with archaeal DNA polymerases .
Molecular Mechanism
At the molecular level, 2’-Deoxyuridine 5’-triphosphate exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it binds with the enzyme dUTPase, leading to the conversion of dUTP to dUMP and inorganic pyrophosphate .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of 2’-Deoxyuridine 5’-triphosphate can change. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial .
Dosage Effects in Animal Models
The effects of 2’-Deoxyuridine 5’-triphosphate can vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
2’-Deoxyuridine 5’-triphosphate is involved in several metabolic pathways. It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels .
Transport and Distribution
Within cells and tissues, 2’-Deoxyuridine 5’-triphosphate is transported and distributed in a specific manner. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of 2’-Deoxyuridine 5’-triphosphate and any effects on its activity or function are important aspects of its biochemical analysis. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: Desoxiuridina-5’-Trifosfato se puede sintetizar mediante reacciones enzimáticas que implican desoxiuridina y donantes de trifosfato. Un método común implica el uso de desoxiuridina quinasa para fosforilar desoxiuridina, seguido de pasos de fosforilación adicionales para producir la forma trifosfato .
Métodos de Producción Industrial: En entornos industriales, la producción de Desoxiuridina-5’-Trifosfato a menudo implica tecnología de ADN recombinante. Por ejemplo, Escherichia coli se puede manipular genéticamente para sobreproducir desoxiuridina-5’-trifosfato nucleotidohidrolasa, que luego se puede purificar y utilizar para catalizar la producción de Desoxiuridina-5’-Trifosfato .
Análisis De Reacciones Químicas
Tipos de Reacciones: Desoxiuridina-5’-Trifosfato principalmente experimenta reacciones de hidrólisis. La enzima desoxiuridina-5’-trifosfato nucleotidohidrolasa cataliza la hidrólisis de Desoxiuridina-5’-Trifosfato a desoxiuridina monofosfato y pirofosfato inorgánico .
Reactivos y Condiciones Comunes: La reacción de hidrólisis generalmente requiere la presencia de iones de magnesio como cofactores y ocurre en condiciones de pH fisiológico .
Productos Principales: Los productos principales de la hidrólisis de Desoxiuridina-5’-Trifosfato son desoxiuridina monofosfato y pirofosfato inorgánico .
Aplicaciones Científicas De Investigación
Desoxiuridina-5’-Trifosfato tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza en estudios que implican metabolismo de nucleótidos y reacciones enzimáticas.
Biología: Desempeña un papel en la síntesis y reparación del ADN, lo que lo convierte en una herramienta valiosa en la investigación de biología molecular.
Medicina: Desoxiuridina-5’-Trifosfato se utiliza en el desarrollo de terapias antivirales y anticancerígenas.
Industria: Se utiliza en la producción de nucleótidos y análogos de nucleótidos para diversas aplicaciones.
Comparación Con Compuestos Similares
Deoxycytidine-5’-Triphosphate: Another pyrimidine nucleotide involved in DNA synthesis.
Thymidine-5’-Triphosphate: Directly involved in DNA synthesis as a building block.
Deoxyadenosine-5’-Triphosphate: A purine nucleotide that plays a similar role in DNA synthesis.
Uniqueness: Deoxyuridine-5’-Triphosphate is unique in its role as a precursor to thymidine nucleotides. Unlike other nucleotides, it is specifically involved in the pathway that prevents the misincorporation of uracil into DNA, thereby maintaining DNA integrity .
Propiedades
IUPAC Name |
[[(2R,3S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N2O14P3/c12-5-3-8(11-2-1-7(13)10-9(11)14)23-6(5)4-22-27(18,19)25-28(20,21)24-26(15,16)17/h1-2,5-6,8,12H,3-4H2,(H,18,19)(H,20,21)(H,10,13,14)(H2,15,16,17)/t5-,6+,8+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHCYMLUZIRLXAA-SHYZEUOFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=CC(=O)NC2=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N2O14P3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60908053 | |
| Record name | 1-[2-Deoxy-5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]-4-hydroxypyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60908053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Deoxyuridine triphosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001191 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1173-82-6, 91918-34-2, 102814-08-4 | |
| Record name | Deoxyuridine triphosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1173-82-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Deoxyuridine triphosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001173826 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N(4)-Methoxydeoxycytidine triphosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091918342 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2'-Deoxyuracil 5'-triphosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102814084 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[2-Deoxy-5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]-4-hydroxypyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60908053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Deoxyuridine triphosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001191 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















